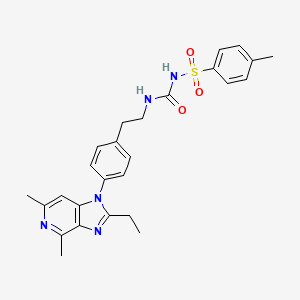
Isbogrel
Overview
Description
Isbogrel is a small molecule thromboxane A2 synthase inhibitor. It was initially developed by Takeda Pharmaceutical Co., Ltd. for its potential therapeutic applications in cardiovascular and nervous system diseases. The compound has the molecular formula C18H19NO2 and is known for its ability to inhibit thromboxane A2 synthesis, which plays a crucial role in platelet aggregation and vasoconstriction .
Mechanism of Action
Target of Action
Isbogrel, also known as CV-4151, is a potent selective inhibitor of thromboxane A2 synthase . Thromboxane A2 synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane A2 (TXA2), a type of eicosanoid that has prothrombotic properties, promoting platelet aggregation .
Mode of Action
This compound interacts with thromboxane A2 synthase, inhibiting its activity . This interaction prevents the synthesis of thromboxane A2, thereby reducing platelet aggregation and thrombus formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thromboxane A2 pathway. By inhibiting thromboxane A2 synthase, this compound disrupts the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator . This leads to a decrease in platelet aggregation and thrombus formation, which are key events in the pathogenesis of various cardiovascular diseases .
Result of Action
The inhibition of thromboxane A2 synthase by this compound leads to a decrease in the generation of thromboxane A2 . This results in reduced platelet aggregation and thrombus formation, which can help prevent the occurrence of thrombotic events such as stroke and myocardial infarction .
Biochemical Analysis
Biochemical Properties
Isbogrel plays a significant role in biochemical reactions by inhibiting thromboxane A2 synthase (TXA2 synthase), an enzyme involved in the biosynthesis of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthase, this compound reduces the production of thromboxane A2, thereby exerting antiplatelet and antithrombotic effects . This compound interacts with TXA2 synthase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of prostaglandin H2 to thromboxane A2 .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to platelet function and vascular health. By inhibiting thromboxane A2 synthesis, this compound reduces platelet aggregation and thrombus formation, which are critical steps in the development of cardiovascular diseases . Additionally, this compound’s inhibition of thromboxane A2 synthesis can lead to vasodilation, improving blood flow and reducing blood pressure . These effects on platelet function and vascular tone highlight the potential of this compound in managing cardiovascular conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of thromboxane A2 synthase. This compound binds to the active site of TXA2 synthase, blocking the enzyme’s ability to convert prostaglandin H2 to thromboxane A2 . This inhibition reduces the levels of thromboxane A2, a key mediator of platelet aggregation and vasoconstriction. By decreasing thromboxane A2 production, this compound exerts its antiplatelet and antithrombotic effects, ultimately contributing to the prevention of thrombotic events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its inhibitory activity on thromboxane A2 synthesis for several hours after administration . The stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound’s antiplatelet and antithrombotic effects persist for a significant duration, making it a potentially valuable therapeutic agent for managing cardiovascular diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent inhibition of thromboxane A2 synthesis and platelet aggregation . At lower doses, this compound effectively reduces thromboxane A2 levels and platelet aggregation, while higher doses may lead to more pronounced antithrombotic effects. Excessive doses of this compound can result in adverse effects, such as prolonged bleeding time and potential toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the biosynthesis of thromboxane A2. By inhibiting thromboxane A2 synthase, this compound disrupts the conversion of prostaglandin H2 to thromboxane A2, thereby reducing thromboxane A2 levels . This inhibition affects the overall metabolic flux of the arachidonic acid pathway, leading to decreased production of thromboxane A2 and its downstream effects on platelet function and vascular tone .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to target tissues, including platelets and vascular endothelial cells . This compound’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy . Additionally, this compound’s transport across cell membranes may involve specific transporters or passive diffusion, facilitating its entry into target cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with thromboxane A2 synthase . This compound’s inhibitory activity on TXA2 synthase occurs within the cytoplasmic compartment, preventing the conversion of prostaglandin H2 to thromboxane A2 . This subcellular localization is crucial for this compound’s mechanism of action, as it allows the compound to effectively inhibit thromboxane A2 synthesis and exert its antiplatelet and antithrombotic effects.
Preparation Methods
Isbogrel can be synthesized through various synthetic routes. One common method involves the reaction of 3-(trimethylsilyl)propargyl alcohol with other reagents to form the desired compound . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions under controlled conditions to produce larger quantities of this compound .
Chemical Reactions Analysis
Isbogrel undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isbogrel has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in synthetic chemistry to study its inhibitory effects on thromboxane A2 synthesis.
Biology: Investigated for its role in inhibiting platelet aggregation and its potential therapeutic effects on cardiovascular diseases.
Medicine: Explored for its potential use in treating conditions like cardiac arrhythmias, transient ischemic attacks, and thrombosis
Comparison with Similar Compounds
Isbogrel is unique in its selective inhibition of thromboxane A2 synthase. Similar compounds include:
Ozagrel: Another thromboxane A2 synthase inhibitor with similar inhibitory properties.
Aspirin: While not a direct thromboxane A2 synthase inhibitor, aspirin inhibits the cyclooxygenase enzyme, which indirectly reduces thromboxane A2 production.
Ticlopidine: An antiplatelet agent that works through a different mechanism but also affects platelet aggregation
This compound stands out due to its specific targeting of thromboxane A2 synthase, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPBQLKEHGGKKD-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021133 | |
| Record name | Isbogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89667-40-3 | |
| Record name | Isbogrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89667-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isbogrel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089667403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isbogrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6E)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISBOGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGB7P08R36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Isbogrel?
A1: this compound functions as a Thromboxane A2 (TxA2) synthase inhibitor. [, ] This means it prevents the synthesis of TxA2, a potent vasoconstrictor and platelet aggregation inducer, from its precursor, prostaglandin H2. [, ] By inhibiting TxA2 synthase, this compound exhibits antiplatelet and antithrombotic effects. [, , ]
Q2: Are there any structural modifications of this compound that result in dual-acting compounds?
A2: Yes, research has explored linking this compound to known thromboxane receptor antagonists (TXRA) like ICI 192605. [] These novel compounds exhibit both thromboxane synthase inhibition and receptor antagonist activity in vitro and in vivo. [] This dual-acting approach could potentially offer enhanced therapeutic benefits in managing thrombotic conditions.
Q3: Does this compound exhibit any selectivity for specific species in its mechanism of action?
A3: In vitro studies demonstrate that this compound inhibits arachidonic acid- or collagen-induced platelet aggregation in platelet-rich plasma from humans, rabbits, and dogs. [] This suggests a conserved mechanism of action across these species, making it a valuable tool for preclinical research.
Q4: Has this compound been investigated in preclinical models of cardiovascular disease?
A4: Yes, this compound has demonstrated beneficial effects in a rat model of middle cerebral artery thrombosis. [] This finding, alongside its positive effects on collagen-induced coronary ischemia in guinea pigs, [] highlights its potential as a therapeutic agent for ischemic cardiovascular diseases.
Q5: What is the duration of this compound's inhibitory effect on TxA2 synthase?
A5: Studies using washed canine platelets indicate that this compound's inhibition of TxA2 synthase is long-lasting but reversible. [] While its inhibitory effect gradually diminishes after washing platelets with drug-free buffer, a dose-dependent inhibition persists even after multiple washes. [] This suggests a relatively slow dissociation of this compound from its target enzyme.
Q6: Are there any known drug interactions with this compound?
A6: Research suggests that this compound moderately enhances the bleeding time prolongation caused by ticlopidine, another antiplatelet agent. [] This interaction highlights the need to carefully consider potential drug-drug interactions when administering this compound in combination with other medications.
Q7: What analytical methods are typically employed to study this compound?
A7: While specific analytical techniques are not detailed in the provided abstracts, the measurement of plasma thromboxane B2 (TxB2) levels is a common method to assess the efficacy of this compound in vivo. [] Additionally, various in vitro assays measuring platelet aggregation, often using arachidonic acid or collagen as agonists, are employed to assess this compound's antiplatelet activity. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)
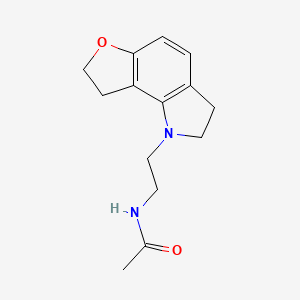
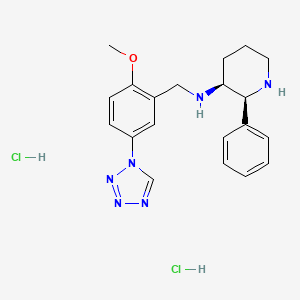
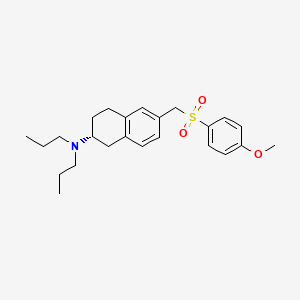
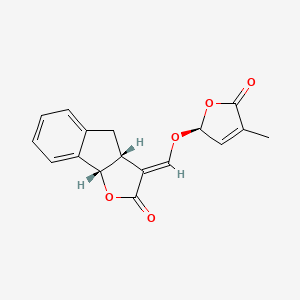
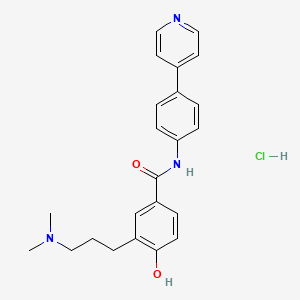
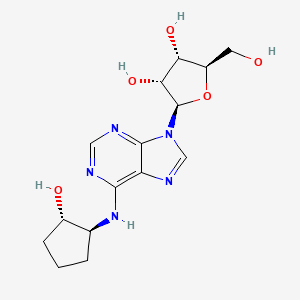
![(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1672130.png)
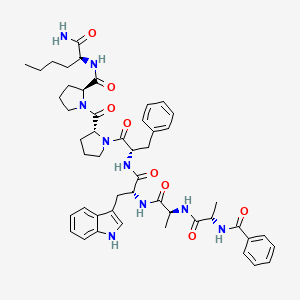


![(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1672136.png)
![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)
